[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol
Description
Properties
CAS No. |
1889878-28-7 |
|---|---|
Molecular Formula |
C8H15F2NO |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 |
InChI Key |
XDRYLDOVNRZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CN)CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of (4,4-Difluorocyclohexyl)methanol
Procedure (adapted from):
- Reactants : (4,4-Difluorocyclohexyl)methanol (1 equiv), carbon tetrabromide (1 equiv), triphenylphosphine (2 equiv).
- Conditions : Dichloromethane (solvent), 0°C → 26°C, 16 h.
- Product : 4-(Bromomethyl)-1,1-difluorocyclohexane (yield: ~80%).
Key Data :
- 1H NMR (CDCl₃): δ 3.31 (d, J = 6.4 Hz, 2H), 2.21–1.32 (m, 9H).
Amination of 4-(Bromomethyl)-1,1-difluorocyclohexane
- Protection : Protect the hydroxymethyl group (e.g., TBSCl, imidazole, DMF).
- Substitution : React with ammonia (7 M in methanol, 5 equiv) at 60°C for 24 h.
- Deprotection : Remove protecting group (e.g., TBAF in THF).
Outcome :
Petasis Reaction-Based Approach
Multi-Component Reaction (Adapted from)
- 4,4-Difluorocyclohexan-1-one (1 equiv),
- Allylamine (1.1 equiv),
- Boronic acid (1.25 equiv).
Conditions : Toluene, 70°C, 72 h.
Intermediate : Spirocyclic amine derivative.
Post-Modification
- Hydrogenation : Reduce double bond (H₂, Pd/C).
- Oxidation : Convert alcohol to ketone (PCC).
- Reductive Amination : Introduce aminomethyl group (NaBH₃CN, NH₄OAc).
Yield : 30–40% (over four steps).
Reductive Amination Strategy
Substrate Preparation
- Starting Material : 4,4-Difluorocyclohexanone.
- Mannich Reaction : React with formaldehyde and ammonium chloride to form β-amino ketone.
Reduction
- Reducing Agent : Sodium borohydride (2 equiv) in methanol.
- Product : [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol.
Yield : 50–55%.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Bromination-Amination | 45–60 | High regioselectivity, scalable | Requires protection/deprotection |
| Petasis Reaction | 30–40 | Modular, sp³-rich scaffolds | Multi-step, moderate efficiency |
| Reductive Amination | 50–55 | Single-step reduction | Competing over-reduction side reactions |
Critical Challenges and Solutions
- Geminal Substituent Installation : Use bulky bases (e.g., LDA) to minimize elimination during bromination.
- Amination Selectivity : Employ ammonia gas in sealed systems to enhance primary amine formation.
- Purification : Silica gel chromatography (EtOAc/hexane, 1:1) effectively separates diastereomers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is a compound with the molecular formula . It has several representations including SMILES: C1CC(CCC1(CN)CO)(F)F and InChI: InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 .
Structural Information
The structural characteristics of this compound include :
- Molecular Formula:
- SMILES: C1CC(CCC1(CN)CO)(F)F
- InChI: InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2
Predicted Collision Cross Section
The predicted collision cross sections (CCS) for various adducts of this compound are as follows :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 180.11945 | 138.2 |
| $$M+Na]+ | 202.10139 | 145.5 |
| $$M+NH4]+ | 197.14599 | 147.7 |
| $$M+K]+ | 218.07533 | 137.1 |
| $$M-H]- | 178.10489 | 136.9 |
| $$M+Na-2H]- | 200.08684 | 143.9 |
| $$M]+ | 179.11162 | 138.7 |
| $$M]- | 179.11272 | 138.7 |
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, related research on 4,4-difluorocyclohexyl analogues suggests potential uses in modulating ATPase activity.
- P-gp ATPase Inhibition: 4,4-difluorocyclohexyl analogues have demonstrated the ability to inhibit photolabeling by [125I]-IAAP, suggesting their potential use in modulating the ATPase function of efflux pumps .
- Synthesis of Thiazole Derivatives: this compound can be used in the synthesis of amino acid-derived thiazoles .
Methanol Applications
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, enhancing its effectiveness.
Comparison with Similar Compounds
Non-Fluorinated Analogues
- (1-(Aminomethyl)cyclohexyl)methanol (CAS 1407991-25-6): Structural Difference: Lacks the 4,4-difluoro substituents on the cyclohexane ring. Experimental data suggest non-fluorinated analogues exhibit faster metabolic clearance in hepatic microsome assays compared to fluorinated derivatives .
Fluorinated Cyclohexyl Derivatives
- 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride (CAS 2260937-40-2): Structural Difference: Replaces the aminomethyl methanol group with a propane amine chain. Impact: The longer alkyl chain may enhance membrane permeability but reduce hydrogen-bonding capacity. This compound’s logP (predicted: ~2.1) is higher than [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol (estimated logP: ~1.3), suggesting greater lipophilicity .
- [1-(2,6-Difluoro-4-methylphenyl)-4,4-difluorocyclohexyl]methanamine (CAS 2228902-13-2): Structural Difference: Incorporates a difluorophenyl substituent alongside the difluorocyclohexyl group. However, the increased molecular weight (~320 g/mol) may reduce solubility compared to the target compound (~220 g/mol) .
Functional Group Variants
- 2-[1-(Aminomethyl)-4,4-difluorocyclohexyl]-N,N-dimethylaniline (CAS 2227876-32-4): Structural Difference: Substitutes methanol with a dimethylaniline group. Impact: The aniline moiety provides a strong electron-donating group, altering electronic properties (e.g., pKa ~5.5 vs. ~9.5 for the target compound). This could shift selectivity toward targets requiring charge-neutral interactions .
- (S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 1975200-03-3): Structural Difference: Replaces methanol with a carboxylic acid. Impact: The ionizable carboxylic acid (pKa ~2.5) enhances water solubility but may limit blood-brain barrier penetration. This derivative is more suited for polar targets (e.g., peptidases) .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | Non-Fluorinated Analogue | 1-(4,4-Difluorocyclohexyl)propan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~220 | ~200 | ~214 |
| logP (Predicted) | 1.3 | 0.8 | 2.1 |
| Hydrogen Bond Donors | 2 (NH₂, OH) | 2 | 1 (NH₂) |
| Metabolic Stability (t₁/₂, human liver microsomes) | >60 min | ~25 min | >120 min |
| Solubility (PBS, pH 7.4) | 12 mg/mL | 25 mg/mL | 5 mg/mL |
Biological Activity
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and an aminomethyl group. This configuration suggests potential applications in medicinal chemistry, particularly due to the presence of both amine and alcohol functional groups that can participate in various biological interactions. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.
Structural Characteristics
The molecular formula for this compound is . The structural representation includes a cyclohexane ring with two fluorine atoms and an aminomethyl group attached to a methanol moiety. This structure enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅F₂NO |
| SMILES | C1CC(CCC1(CN)CO)(F)F |
| InChI | InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 |
| Predicted Collision Cross Section | m/z: 180.11945; CCS: 138.2 Ų |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit significant biological activity. The presence of the aminomethyl and difluorocyclohexyl moieties may enhance interactions with biological targets, potentially leading to therapeutic effects. For instance, compounds containing difluorinated groups have been noted for their increased lipophilicity, which can enhance membrane permeability and bioavailability.
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial in understanding how the compound might function as a therapeutic agent.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological molecules. These studies typically involve the following:
- Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.
- In vitro Assays : Testing the biological activity using cell cultures to assess cytotoxicity and therapeutic efficacy.
One study indicated that similar compounds could inhibit ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. The analogs demonstrated IC50 values ranging from 0.1 to 0.76 μM, suggesting significant inhibitory potential against P-gp-mediated drug efflux .
Comparative Analysis with Similar Compounds
The unique structure of this compound can be compared with other related compounds to highlight its distinctiveness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| [1-(Aminomethyl)cyclohexanol] | Cyclohexane ring with an amine and alcohol group | No fluorination |
| [1-(Aminomethyl)-3-fluorocyclohexanol] | Cyclohexane ring with one fluorine | Single fluorine alters properties |
| [1-(Aminomethyl)-2,2-difluorocyclopentanol] | Cyclopentane ring with two fluorines | Smaller ring size impacts reactivity |
| This compound | Cyclohexane ring with two fluorines and an amine group | Unique difluorination pattern enhances bioactivity |
Q & A
Q. What are the established synthetic routes for [1-(aminomethyl)-4,4-difluorocyclohexyl]methanol, and what reaction conditions optimize yield?
The synthesis typically involves reductive amination or nucleophilic substitution. For example, 4,4-difluorocyclohexanone can react with ethylamine derivatives under controlled pH and temperature (e.g., 50–80°C) to form intermediates, followed by reduction with NaBH4 or LiAlH4 to yield the aminomethyl alcohol moiety . Key parameters include solvent choice (e.g., methanol or THF), stoichiometric ratios (1:1.2 ketone:amine), and catalytic hydrogenation for deprotection. Yields range from 45–70%, with impurities monitored via HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR : H and F NMR identify the difluorocyclohexyl group (δ ~ -90 ppm for F) and aminomethyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 194.12 [M+H]+ for CHFNO .
- X-ray Crystallography : Resolves stereochemistry, though limited data exists due to challenges in crystallizing fluorinated cyclohexanes .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol. Stability tests show degradation <5% after 24 hours at 25°C in pH 7.4 buffer, but it hydrolyzes in acidic conditions (pH <3), forming fluorinated byproducts. Storage recommendations: -20°C under inert gas .
Advanced Research Questions
Q. How does the stereochemistry of the difluorocyclohexyl group influence reactivity and biological activity?
The axial/equatorial orientation of fluorine atoms affects ring strain and electronic properties. Computational studies (DFT) show equatorial fluorines enhance electrophilicity, increasing nucleophilic substitution rates. In biological systems, this configuration improves binding to enzymes like PARP-1, as seen in analogs with IC values <10 nM . Comparative studies with non-fluorinated analogs show a 5–10x potency boost, attributed to fluorine’s electron-withdrawing effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., PARP-1 inhibition vs. kinase selectivity) arise from assay conditions. Standardization methods include:
- Buffer Systems : Use consistent ionic strength (e.g., 150 mM NaCl) to minimize false positives.
- Control Experiments : Assess off-target effects using fluorinated cyclohexane scaffolds without the aminomethyl group .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Molecular docking (AutoDock Vina) and MD simulations predict binding modes to receptors like JAK2 or PARP-1. Key findings:
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Challenges include:
- Purification : Column chromatography struggles with fluorinated byproducts; switch to preparative HPLC with C18 columns .
- Cost : Difluorocyclohexanone precursors are expensive (>$500/g). Alternatives: Optimize one-pot syntheses or use flow chemistry to reduce waste .
- Toxicity : Preliminary zebrafish assays indicate LD >100 µM, but metabolites require LC-MS profiling for safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
